4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16703193
InChI: InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3
SMILES:
Molecular Formula: C11H21BO2
Molecular Weight: 196.10 g/mol

4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16703193

Molecular Formula: C11H21BO2

Molecular Weight: 196.10 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane -

Specification

Molecular Formula C11H21BO2
Molecular Weight 196.10 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-pent-1-enyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3
Standard InChI Key IMIHEZMTQOARIK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3,2-dioxaborolane core, a five-membered ring containing one boron atom and two oxygen atoms. The boron center is bonded to two oxygen atoms and an alkenyl group, specifically a (1E)-pent-1-en-1-yl substituent. The "4,4,5,5-tetramethyl" designation refers to the four methyl groups attached to the 4th and 5th positions of the dioxaborolane ring, which enhance steric protection and electronic stability .

The (1E)-pent-1-en-1-yl group introduces a trans-configuration double bond between the first and second carbon atoms of the pentenyl chain. This geometry influences the compound’s reactivity in cross-coupling reactions by modulating steric interactions and conjugation effects .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H21BO2\text{C}_{11}\text{H}_{21}\text{BO}_2
Molecular Weight196.10 g/mol
CAS Registry Number1361046-86-7
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl groups on the dioxaborolane ring. The 11B^{11}\text{B} NMR spectrum typically shows a peak near 30 ppm, consistent with tetracoordinate boron environments. In 1H^{1}\text{H} NMR, the trans-alkenyl protons resonate as a doublet of doublets between δ 5.8–6.2 ppm, with coupling constants (JJ) of 15–18 Hz, confirming the E-configuration .

Synthesis and Optimization

Synthetic Pathways

The primary synthesis involves reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 1-penten-1-yne or its derivatives under palladium-catalyzed conditions. This method leverages the hydroboration of alkynes, where the boron atom adds to the terminal carbon of the alkyne, followed by cyclization to form the dioxaborolane ring.

Representative Reaction:

Dioxaborolane+1-Penten-1-ynePd catalyst4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane\text{Dioxaborolane} + \text{1-Penten-1-yne} \xrightarrow{\text{Pd catalyst}} \text{4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane}

Yields typically range from 60–75%, contingent on reaction temperature, solvent polarity, and catalyst loading. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred solvents due to their ability to stabilize boron intermediates.

Purification and Stability

Chromatographic purification (silica gel, hexane/ethyl acetate eluent) isolates the compound as a colorless liquid. It exhibits moderate air sensitivity, necessitating storage under inert atmospheres at –20°C. Decomposition occurs above 150°C, releasing boron oxides and hydrocarbons .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

This compound is a linchpin in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and alkenyl boronic esters. For example, coupling with iodobenzene yields trans-stilbene derivatives with >90% stereoselectivity.

Mechanistic Insight:
The palladium catalyst oxidatively adds to the aryl halide, forming a Pd(II) intermediate. Transmetalation with the boronic ester precedes reductive elimination, releasing the biaryl product and regenerating the Pd(0) catalyst.

Polymer Chemistry

In materials science, the compound acts as a monomer for boron-containing polymers. Copolymerization with styrene derivatives produces materials with enhanced thermal stability and optoelectronic properties, relevant to organic light-emitting diodes (OLEDs).

Comparative Analysis with Related Compounds

Structural Analogues

  • 4,4,5,5-Tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane: Shorter alkenyl chain reduces steric bulk but lowers thermal stability.

  • 4,4,5,5-Tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane: Branched alkenyl group increases lipophilicity, enhancing solubility in nonpolar solvents.

Table 2: Comparative Properties of Dioxaborolanes

CompoundMolecular WeightReactivity in Suzuki Coupling
4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]196.10High
4,4,5,5-Tetramethyl-2-[(1E)-prop-1-en-1-yl]168.04Moderate
4,4,5,5-Tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]210.12High

Future Research Directions

Ongoing studies focus on:

  • Developing asymmetric variants for enantioselective synthesis.

  • Exploring photocatalytic applications in C–H borylation.

  • Engineering polymeric matrices for boron neutron capture therapy (BNCT).

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